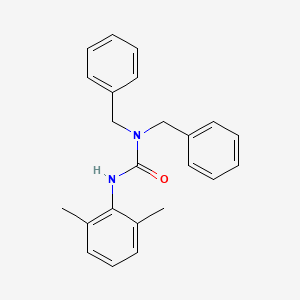

1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea

Descripción

1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea is a substituted urea derivative characterized by two benzyl groups attached to one nitrogen atom of the urea backbone and a 2,6-dimethylphenyl group on the adjacent nitrogen. Substituted ureas are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility . The 2,6-dimethylphenyl moiety is notable for its steric and electronic effects, which influence molecular interactions and stability .

Propiedades

Número CAS |

53099-44-8 |

|---|---|

Fórmula molecular |

C23H24N2O |

Peso molecular |

344.4 g/mol |

Nombre IUPAC |

1,1-dibenzyl-3-(2,6-dimethylphenyl)urea |

InChI |

InChI=1S/C23H24N2O/c1-18-10-9-11-19(2)22(18)24-23(26)25(16-20-12-5-3-6-13-20)17-21-14-7-4-8-15-21/h3-15H,16-17H2,1-2H3,(H,24,26) |

Clave InChI |

AGROKRUZEPCBGO-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=CC=C1)C)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea typically involves the reaction of benzylamine with 2,6-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative . The general reaction scheme is as follows:

[ \text{Benzylamine} + \text{2,6-dimethylphenyl isocyanate} \rightarrow \text{1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea} ]

Industrial Production Methods

While specific industrial production methods for 1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea are not widely documented, the compound is typically produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea and related compounds:

Note: The molecular formula and weight for 1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea are extrapolated from structural analogs.

Structural and Functional Insights:

Substituent Effects on Urea Nitrogens: Benzyl vs. Alkyl Groups: Benzyl groups (e.g., in 1,1-dibenzyl derivatives) introduce aromaticity and rigidity, enhancing π-π stacking interactions. Electron-Donating vs. Electron-Withdrawing Groups: The 2,6-dimethylphenyl group (electron-donating) stabilizes the urea backbone through steric hindrance and mild electronic effects, whereas chloro substituents (e.g., ) may alter reactivity via electron withdrawal .

Positional Isomerism: 3,5-Dimethylphenyl analogs exhibit different spatial arrangements, which could disrupt hydrogen-bonding networks compared to 2,6-dimethyl derivatives.

Biological and Industrial Relevance :

- The 2,6-dimethylphenyl moiety is prevalent in agrochemicals (e.g., metalaxyl ) and antiproliferative agents , suggesting its utility in enhancing target engagement.

- Substituted ureas with benzyl groups are often explored as kinase inhibitors or protease modulators due to their ability to mimic peptide bonds .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.